molecular formula C22H19N3O4S B11152616 2-(furan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide

2-(furan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide

Cat. No.: B11152616
M. Wt: 421.5 g/mol
InChI Key: STHPCXCHUMTINI-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the quinoline core can produce tetrahydroquinoline derivatives .

Scientific Research Applications

2-(furan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(furan-2-yl)-4-phenoxyquinoline
  • 2-(furan-2-yl)-quinoline-4-carboxylic acid
  • 2-(furan-2-yl)-quinoline derivatives

Uniqueness

What sets 2-(furan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H19N3O4S

Molecular Weight

421.5 g/mol

IUPAC Name

2-(furan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide

InChI

InChI=1S/C22H19N3O4S/c23-30(27,28)16-9-7-15(8-10-16)11-12-24-22(26)18-14-20(21-6-3-13-29-21)25-19-5-2-1-4-17(18)19/h1-10,13-14H,11-12H2,(H,24,26)(H2,23,27,28)

InChI Key

STHPCXCHUMTINI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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